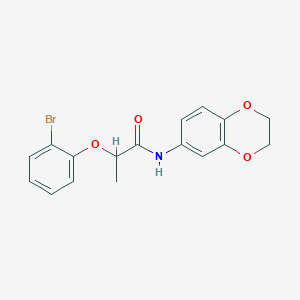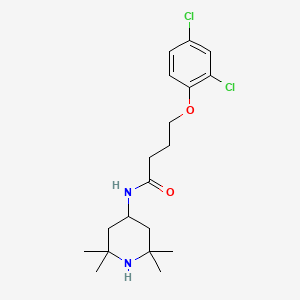
2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Übersicht
Beschreibung
2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDP, and it is a prodrug that is converted into an active metabolite in the body. BDP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Wissenschaftliche Forschungsanwendungen
BDP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research for BDP is in the treatment of inflammatory diseases. BDP has been shown to have potent anti-inflammatory effects, which make it a potential candidate for the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory effects, BDP has also been shown to have anti-cancer properties. Studies have demonstrated that BDP can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
BDP has also been investigated for its anti-fibrotic effects. Fibrosis is a pathological process that can occur in various organs, and it can lead to the development of chronic diseases such as liver cirrhosis and pulmonary fibrosis. BDP has been shown to inhibit the progression of fibrosis in several animal models, making it a potential candidate for the treatment of fibrotic diseases.
Wirkmechanismus
The exact mechanism of action of BDP is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in inflammation, cancer, and fibrosis. BDP has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the immune response and inflammation. BDP has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell growth and survival. In addition, BDP has been shown to inhibit the activity of TGF-β, a cytokine that plays a critical role in the development of fibrosis.
Biochemical and physiological effects:
BDP has been shown to have several biochemical and physiological effects. In animal models, BDP has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit the progression of fibrosis. BDP has also been shown to have a favorable safety profile, with no significant toxicity reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDP in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-fibrotic effects. This makes it a useful tool for studying the underlying mechanisms of these diseases and for developing new therapies. However, one of the limitations of using BDP in lab experiments is its relatively low solubility in water, which can make it difficult to administer to animals or to use in cell culture studies.
Zukünftige Richtungen
There are several future directions for research on BDP. One area of research is the development of new formulations of BDP that can improve its solubility and bioavailability. Another area of research is the investigation of the potential use of BDP in combination with other drugs for the treatment of various diseases. Finally, there is a need for further studies to elucidate the exact mechanism of action of BDP and to determine its safety and efficacy in human clinical trials.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11(23-14-5-3-2-4-13(14)18)17(20)19-12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVRHHRZHVKJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4734740.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4734746.png)
![N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4734760.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4734762.png)
![3-({4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4734766.png)
![1-[3-(2-chlorophenoxy)propyl]-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4734774.png)
![methyl 4,5-dimethyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4734783.png)
![1-[2-(4-fluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4734786.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4734804.png)
![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B4734808.png)
![ethyl [4-({[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4734823.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4734830.png)